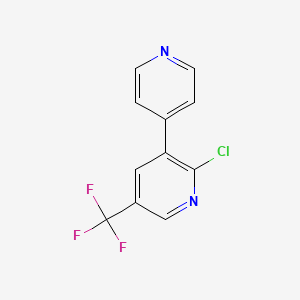

2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine

描述

属性

IUPAC Name |

2-chloro-3-pyridin-4-yl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3N2/c12-10-9(7-1-3-16-4-2-7)5-8(6-17-10)11(13,14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVHFNLVKASHAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(N=CC(=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation via Chlorination and Fluorination of Picoline Derivatives

A key industrial route involves starting from methylpyridines (such as 3-picoline), which undergo:

- Step 1: Chlorination of the methyl group to form chloromethyl intermediates.

- Step 2: Fluorination of the chloromethyl group to introduce the trifluoromethyl moiety.

- Step 3: Further nuclear chlorination on the pyridine ring to install chlorine substituents at desired positions.

This process is typically conducted in a vapor-phase reactor with a two-phase system: a catalyst fluidized-bed phase for fluorination and an empty phase for chlorination. The major product is 2,5-dichloro-3-(trifluoromethyl)pyridine (2,5-CTF), which can be converted to 2,3,5-trichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). Minor products include 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which is a useful intermediate for further derivatization.

Representative yields and products from different methylpyridine isomers are summarized as follows:

| Starting Material | Major Products | Minor Products | Yield (%) |

|---|---|---|---|

| 3-Picoline | 2,5-Dichloro-3-(trifluoromethyl)pyridine (2,5-CTF) | 2-Chloro-3-(trifluoromethyl)pyridine (2,3-CTF) | High (not specified) |

| 2-Picoline | Analogous chlorinated trifluoromethylpyridines | - | - |

| 4-Picoline | Analogous chlorinated trifluoromethylpyridines | - | - |

This method provides a robust route for preparing chlorotrifluoromethylpyridines with high selectivity and is amenable to scale-up.

Reduction-Dechlorination of 2,3,6-Trichloro-5-trifluoromethylpyridine

A novel and industrially advantageous method involves selective reduction-dechlorination of 2,3,6-trichloro-5-(trifluoromethyl)pyridine to obtain 2-chloro-3-(trifluoromethyl)pyridine derivatives. This method is characterized by:

- Using 2,3,6-trichloro-5-trifluoromethylpyridine as the starting material.

- Employing a lower aliphatic alcohol solvent (methanol, ethanol, propanol, or isopropanol).

- Adding an acid-binding agent and a catalyst (0.01–0.5% of the reaction system).

- Conducting the reaction under hydrogen atmosphere with controlled temperature (-10 to 65 °C), pressure (0.1–2.0 MPa), and time (4–24 hours).

- Purification by filtration, rectification, and separation to isolate the desired product with >98% purity.

This method offers advantages such as simple operation, high selectivity (~95%), high raw material conversion (>95%), and low production cost, making it suitable for industrial production.

Table: Optimal Reaction Conditions for Reduction-Dechlorination

| Parameter | Range | Notes |

|---|---|---|

| Temperature | -10 to 65 °C | Controlled to optimize selectivity |

| Hydrogen Pressure | 0.1 to 2.0 MPa | Maintains reducing environment |

| Catalyst Loading | 0.01% to 0.5% (w/w) | Catalyst type unspecified but critical for reaction |

| Solvent | Methanol, ethanol, propanol, isopropanol | Lower aliphatic alcohols preferred |

| Reaction Time | 4 to 24 hours | Depends on scale and conversion |

This process is unique in utilizing a trichlorinated trifluoromethylpyridine as a feedstock, enhancing resource utilization and adding value to byproducts.

Functionalization via Palladium-Catalyzed Cross-Coupling

For the synthesis of 2-chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine specifically, pyridin-4-yl substitution at the 3-position of the trifluoromethylpyridine core can be achieved via palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, starting from halogenated trifluoromethylpyridines.

- The 3-position halogen (chlorine or bromine) on the trifluoromethylpyridine is replaced by a pyridin-4-yl group using appropriate pyridin-4-yl boronic acid or pyridin-4-yl amine derivatives.

- Reaction conditions typically involve palladium catalysts, bases, and polar aprotic solvents.

- Subsequent purification yields the target compound with high regioselectivity.

Though specific detailed protocols for this exact compound are limited in the literature, this general strategy is well-established for aryl and heteroaryl substitutions on trifluoromethylpyridines.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Chlorination/Fluorination of Picoline | 3-Picoline or 2-/4-Picoline | Chlorine gas, hydrofluoric acid, catalysts, vapor-phase reactor | Scalable, high yield, industrially proven | Requires high temperature and corrosive reagents |

| Reduction-Dechlorination | 2,3,6-Trichloro-5-trifluoromethylpyridine | Lower aliphatic alcohol solvent, acid-binding agent, catalyst, H2 gas, mild temperature and pressure | High purity, selectivity, cost-effective | Requires specific catalyst and hydrogenation setup |

| Palladium-Catalyzed Cross-Coupling | Halogenated trifluoromethylpyridine + pyridin-4-yl boronic acid/amine | Pd catalyst, base, polar aprotic solvent | High regioselectivity, versatile | Catalyst cost, sensitivity to conditions |

Research Findings and Industrial Relevance

- The vapor-phase chlorination/fluorination method is widely used to produce trifluoromethylpyridines at scale, with the ability to tune substitution patterns via choice of starting methylpyridine isomer and reaction conditions.

- The reduction-dechlorination method using 2,3,6-trichloro-5-trifluoromethylpyridine is a recent innovation improving resource utilization and lowering production costs, with excellent purity and selectivity outcomes.

- Palladium-catalyzed couplings enable the installation of the pyridin-4-yl substituent, critical for the target compound, leveraging well-established cross-coupling chemistry.

These methods collectively provide a comprehensive toolkit for the efficient synthesis of this compound, balancing industrial feasibility and synthetic flexibility.

化学反应分析

Types of Reactions

2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The pyridine ring can undergo oxidation to form N-oxides or reduction to form dihydropyridines.

Cross-coupling reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Cross-coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide or toluene.

Major Products Formed

Nucleophilic substitution: Substituted pyridines with various functional groups.

Oxidation: Pyridine N-oxides.

Reduction: Dihydropyridines.

Cross-coupling reactions: Biaryl compounds and other coupled products.

科学研究应用

2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine has several scientific research applications:

Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Materials science: The compound is used in the development of advanced materials, including organic semiconductors and liquid crystals.

Chemical biology: It serves as a probe for studying biological processes and as a ligand in coordination chemistry.

Agricultural chemistry: The compound is explored for its potential use in agrochemicals, such as herbicides and insecticides.

作用机制

The mechanism of action of 2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the pyridine ring can engage in hydrogen bonding and π-π interactions with biological targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and properties are influenced by:

- Halogen position : Chlorine at position 2 vs. fluorine or other halogens.

- Substituent type : Pyridin-4-yl vs. pyridin-3-yl or phenyl groups.

- Trifluoromethyl placement : Position 5 vs. position 4 or 5.

Table 1: Key Structural Analogues and Properties

Physicochemical and Spectral Differences

- Melting Points: Analogues with electron-withdrawing groups (e.g., -NO₂) exhibit higher melting points (e.g., 278–292°C) compared to methyl-substituted derivatives (259–261°C) .

- Spectral Shifts : The -CF₃ group induces downfield shifts in ¹H NMR (δ ~7.18–7.79 ppm), while -OCH₃ substituents show distinct IR peaks at ~1252 cm⁻¹ (C-O-C) .

生物活性

2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound notable for its diverse biological activities and applications in medicinal chemistry. The presence of both chlorine and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a compelling candidate for drug development.

- Molecular Formula : CHClFN

- Molecular Weight : 250.62 g/mol

- CAS Number : 46315380

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group significantly influences the compound's pharmacokinetics by enhancing its solubility and bioavailability, while the chlorine atom provides a site for further functionalization.

Inhibition Studies

Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit enhanced potency against specific biological targets. For example, the inclusion of a trifluoromethyl group in related compounds has been shown to improve inhibition potency significantly.

| Compound | Target | IC (µM) |

|---|---|---|

| This compound | AChE | TBD |

| Related Compound A | AChE | 0.079 ± 0.05 |

| Related Compound B | BChE | 10.6 ± 2.1 |

The above table illustrates the comparative inhibitory effects of related compounds, highlighting the potential of this compound as an effective inhibitor.

Case Studies

- Alzheimer's Disease Research : A study focusing on pyridine derivatives explored their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most potent derivatives were identified through structure-activity relationship (SAR) studies, showing that modifications in the pyridine ring can lead to significant changes in inhibitory potency .

- Anticancer Activity : Another investigation assessed the cytotoxic effects of various pyridine derivatives on cancer cell lines. Compounds similar to this compound demonstrated promising results, indicating potential applications in cancer therapeutics .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the position and nature of substituents on the pyridine ring significantly influence biological activity. The trifluoromethyl group enhances lipophilicity, which is crucial for membrane permeability and target interaction.

Key Findings from SAR Studies:

- Electron-Withdrawing Groups : Substituents like chlorine or trifluoromethyl increase activity against cholinesterases.

- Lipophilicity : Enhanced lipophilicity correlates with increased cellular uptake and bioactivity.

常见问题

Q. What are the recommended synthetic routes for preparing 2-chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between a halogenated pyridine precursor (e.g., 2-chloro-5-(trifluoromethyl)pyridine) and a pyridin-4-yl boronic acid derivative. Key steps include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1–5 mol% loading.

- Solvent system : DMF or THF under inert atmosphere (N₂/Ar).

- Temperature : 80–100°C for 12–24 hours .

Alternative routes involve nucleophilic substitution at the 2-chloro position using pyridin-4-yl lithium reagents, though steric hindrance may require elevated temperatures (100–120°C) .

Q. How should researchers characterize the electronic and structural properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use to confirm the trifluoromethyl group’s presence (δ ≈ -60 to -65 ppm). resolves pyridin-4-yl protons (doublets at δ 8.5–9.0 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] ≈ 289.03 g/mol).

- X-ray Crystallography : Resolves regiochemistry and confirms substitution patterns .

Q. What are the primary reactivity trends observed at the 2-chloro position?

- Methodological Answer : The 2-chloro group undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides under mild conditions (e.g., K₂CO₃ in DMSO, 50–70°C).

- Selectivity : The electron-withdrawing trifluoromethyl group activates the pyridine ring, accelerating substitution at the 2-position .

- Competing pathways : Monitor for byproducts like dehalogenation or ring-opening using HPLC-MS .

Advanced Research Questions

Q. How do electronic effects from the trifluoromethyl and pyridin-4-yl groups influence regioselectivity in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model the electron density distribution to predict reactive sites. The trifluoromethyl group induces electron deficiency at positions 2 and 6, favoring coupling at the 3-position with pyridin-4-yl groups .

- Hammett Analysis : Quantify substituent effects using σ and σ values. The CF₃ group (σ ≈ 0.43) enhances electrophilicity, directing reactions to meta/para positions .

Q. What strategies mitigate contradictions in reported yields for Pd-catalyzed reactions involving this compound?

- Methodological Answer :

- Solvent optimization : Replace polar aprotic solvents (DMF) with toluene or dioxane to reduce side reactions.

- Ligand screening : Test bulky ligands (e.g., XPhos) to stabilize Pd intermediates and improve turnover numbers.

- In situ monitoring : Use UV-Vis or Raman spectroscopy to track reaction progress and identify bottlenecks .

Q. How can computational modeling guide the design of derivatives for medicinal chemistry applications?

- Methodological Answer :

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Prioritize compounds with strong binding affinity (ΔG < -8 kcal/mol).

- ADMET Prediction : Use SwissADME to assess solubility (LogP < 3), metabolic stability, and toxicity. The trifluoromethyl group enhances bioavailability but may increase hepatotoxicity risk .

Q. What are the challenges in scaling up multi-step syntheses of this compound for biological studies?

- Methodological Answer :

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., hexane/EtOAc) for intermediates.

- Process safety : Assess thermal stability of intermediates via DSC to avoid exothermic decomposition during scale-up.

- Waste management : Separate halogenated byproducts for specialized disposal to meet environmental regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。